2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole
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Overview
Description
2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole is a complex organic compound that features a tetrazole ring, a sulfanylmethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the tetrazole or oxazole rings.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes or receptors in a similar manner. The sulfanylmethyl group can participate in redox reactions, potentially affecting cellular processes. The oxazole ring can contribute to the compound’s stability and ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1H-tetrazol-5-yl)benzene: This compound also contains tetrazole rings and is used in high-energy materials.
2-{[1-(3,5-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid: Similar in structure, this compound features a tetrazole ring and a sulfanylmethyl group but differs in the presence of an acetic acid moiety.
Uniqueness
2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole is unique due to its combination of a tetrazole ring, a sulfanylmethyl group, and an oxazole ring. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[[1-(3,5-dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-8-14(2)10-16(9-13)24-19(21-22-23-24)26-12-18-20-11-17(25-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKAYUBCJZJCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NN=N2)SCC3=NC=C(O3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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